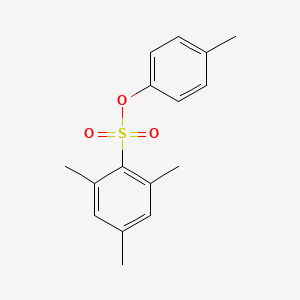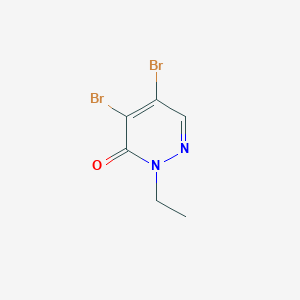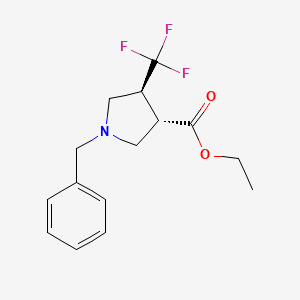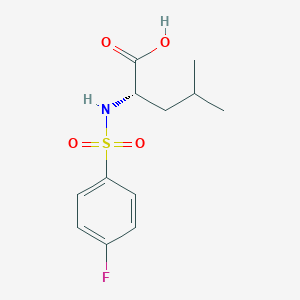
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further connected to the amino acid L-leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid typically involves the reaction of L-leucine with a fluorophenyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and reactivity.
Reduction: Phenyl derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of sulfonyl groups on biological systems, including enzyme inhibition and protein modification.
Industry: The compound can be used in the production of high-performance polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-chlorophenyl)sulfonyl]-L-leucine
- N-[(4-bromophenyl)sulfonyl]-L-leucine
- N-[(4-methylphenyl)sulfonyl]-L-leucine
Uniqueness
2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the compound. This can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C12H16FNO4S |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(2S)-2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Clave InChI |
QBRGIJYBQSSWND-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
SMILES canónico |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)
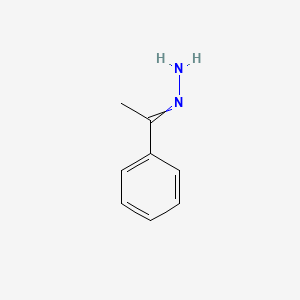
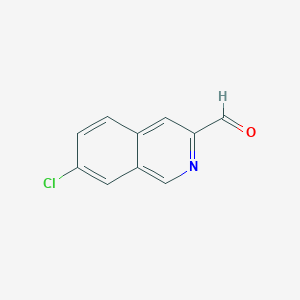
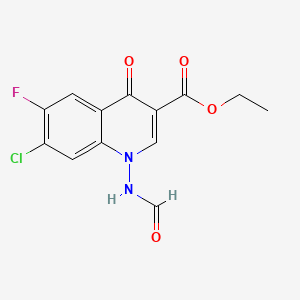
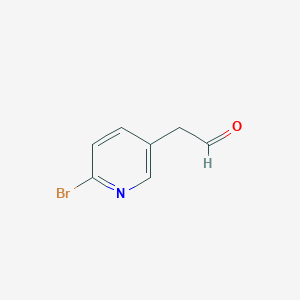
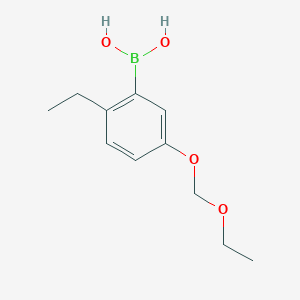
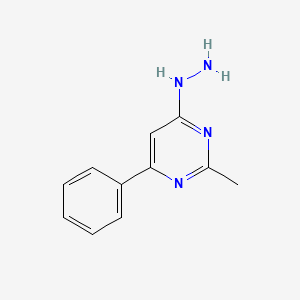
![2-[(2-Chlorophenyl)methyl]oxirane](/img/structure/B8793692.png)

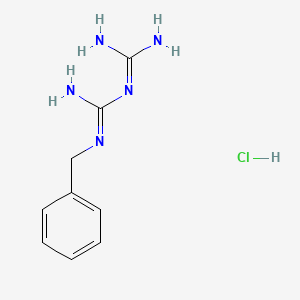
![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B8793710.png)
